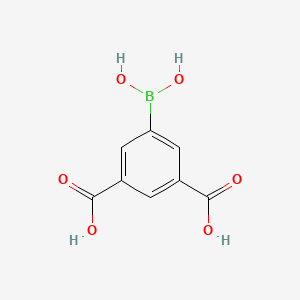

5-Boronoisophthalic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-boronobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,14-15H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDXMCXNZRXUDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(=O)O)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656890 | |

| Record name | 5-Boronobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881302-73-4 | |

| Record name | 5-Boronobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DICARBOXYPHENYLBORONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Boronoisophthalic Acid

Foreword: From Molecular Blueprint to Functional Application

In the landscape of materials science and medicinal chemistry, the precise understanding of a molecule's three-dimensional architecture is not merely an academic exercise; it is the foundational blueprint from which function is derived. 5-Boronoisophthalic acid (5-BIPA) stands as a testament to this principle. As a trifunctional linker, its unique combination of two carboxylic acid groups and a boronic acid moiety on a rigid phenyl ring makes it a molecule of significant interest. For researchers, scientists, and drug development professionals, 5-BIPA is a versatile building block for creating highly ordered materials like Metal-Organic Frameworks (MOFs) and a promising scaffold for designing targeted therapeutics.[1][2][3] This guide provides a comprehensive exploration of the crystallographic analysis of 5-BIPA, moving beyond a simple recitation of methods to explain the causality behind experimental choices and the profound implications of its structural features.

Part 1: The Molecule - Physicochemical Profile and Synthesis

Core Molecular Characteristics

This compound is an organoboron compound structurally defined by a benzene ring substituted at positions 1 and 3 with carboxylic acid groups and at position 5 with a boronic acid group.[1] This arrangement imparts a unique blend of properties. The carboxylic acids provide robust hydrogen bonding sites and the ability to coordinate with metal ions, while the boronic acid group acts as a Lewis acid, capable of forming reversible covalent bonds with nucleophiles like diols (e.g., sugars) or specific amino acid residues in enzymes.[4][5]

| Property | Value |

| Molecular Formula | C₈H₇BO₆ |

| Molecular Weight | 209.95 g/mol |

| CAS Number | 881302-73-4 |

| Appearance | Typically an off-white to light brown crystalline powder |

| Key Functional Groups | 2x Carboxylic Acid (-COOH), 1x Boronic Acid (-B(OH)₂) |

Synthesis Pathways

The synthesis of 5-BIPA primarily relies on established organometallic reactions. While multiple routes exist, a common strategy involves the functionalization of an isophthalic acid derivative. Key methods include hydrothermal approaches and condensation reactions.[1] For creating functionalized analogs, which are crucial for tuning properties in MOFs or drug candidates, pathways like the Suzuki-Miyaura coupling or direct borylation of a substituted isophthalate precursor are employed.[1] The choice of synthesis route is dictated by the desired purity, yield, and scale required for the intended application.

Part 2: Elucidating the Architecture - Crystal Structure Analysis

The ultimate goal of crystal structure analysis is to obtain a precise three-dimensional map of atomic positions. This knowledge is indispensable for understanding intermolecular interactions, predicting material properties, and designing molecules with specific binding capabilities.

The Foundational Step: High-Quality Crystallization

The adage "garbage in, garbage out" is particularly resonant in crystallography. The quality of the final structural model is entirely dependent on the quality of the initial crystal. Obtaining a single, well-ordered crystal is often the most challenging and rate-limiting step in the entire analytical process.[6] The objective is to guide the molecules from a disordered state in solution to a highly ordered, crystalline lattice by slowly reaching a state of supersaturation.

Experimental Protocol: Crystallization of this compound via Slow Evaporation

-

Solvent Selection: Begin by testing the solubility of 5-BIPA in a range of solvents (e.g., methanol, ethanol, dimethylformamide, water). The ideal solvent is one in which the compound is moderately soluble, not one in which it is either highly soluble or insoluble.

-

Solution Preparation: Prepare a near-saturated solution of 5-BIPA in the chosen solvent at room temperature or with gentle heating.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.

-

Incubation: Cover the vial with a cap that has been pierced with a fine needle or with parafilm containing a few pinholes. This allows the solvent to evaporate very slowly over several days to weeks.

-

Crystal Harvesting: Once suitable crystals (typically >0.1 mm in each dimension) have formed, carefully harvest them using a cryoloop and immediately proceed to mounting for X-ray analysis.

The Definitive Technique: Single-Crystal X-ray Diffraction

Single-crystal X-ray crystallography is the most powerful and comprehensive technique for determining the absolute atomic structure of a crystalline compound.[6][7] The fundamental principle involves irradiating a single crystal with a monochromatic beam of X-rays. The crystal's regularly spaced atoms cause the X-rays to diffract in a specific pattern of spots. By measuring the geometric positions and intensities of these diffracted spots, one can mathematically reconstruct a three-dimensional map of the electron density within the crystal, and from that, infer the positions of the atoms.[7]

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Interpreting the Crystal Structure of 5-BIPA

The crystal structure of 5-BIPA is dominated by extensive and intricate hydrogen bonding, a direct consequence of its three hydrogen-bond-donating functional groups.

-

Dominant Supramolecular Synthons: Like many carboxylic acids, the primary interaction is the formation of robust centrosymmetric dimers between the carboxylic acid groups of two adjacent molecules.[8] Similarly, boronic acids also have a strong propensity to form hydrogen-bonded dimers.[4][9] The interplay between these powerful synthons dictates the overall crystal packing.

-

Extended Networks: The trifunctional nature of 5-BIPA allows these dimeric units to be further connected, creating extended one-, two-, or three-dimensional supramolecular networks.[10] This is analogous to the structures formed by similar substituted isophthalic acids, such as 5-bromoisophthalic acid and 5-fluoroisophthalic acid, which also form 3D frameworks and 2D arrays through hydrogen bonding.[10][11]

Caption: Common Hydrogen-Bonding Motifs in Boronic and Carboxylic Acids.

Part 3: Applications in Research and Drug Development

A detailed crystal structure provides the "why" that underpins 5-BIPA's utility in advanced applications.

A Versatile Linker in Metal-Organic Frameworks (MOFs)

MOFs are crystalline materials constructed from metal ions or clusters linked together by organic molecules. 5-BIPA is an excellent candidate for an organic linker.[1][2]

-

Structural Role: The two carboxylate groups readily coordinate with metal centers to build the primary framework.[1]

-

Functional Role: The boronic acid group, often pointing into the pores of the MOF, imparts additional functionality. It can serve as a binding site for specific guest molecules (e.g., diols), act as a catalytic center, or be used to tune the electronic properties and stability of the framework.[1] The steric hindrance and hydrogen bonding capability of the boronic acid group can also direct the formation of specific MOF topologies.[1]

A Privileged Scaffold in Drug Development

Boronic acids are a clinically significant class of enzyme inhibitors.[3] Their mechanism of action is directly tied to the structural chemistry of the boron atom. The anticancer drug Bortezomib and the antibiotic Vaborbactam are prominent examples of successful boronic acid-based drugs.[5][12]

-

Mechanism of Inhibition: The sp²-hybridized boron atom in a boronic acid is a Lewis acid, meaning it has a vacant p-orbital.[4] It can readily accept a pair of electrons from a nucleophilic residue in an enzyme's active site, such as the hydroxyl group of a serine residue in a serine protease or β-lactamase.[13] This reaction forms a stable, tetrahedral (sp³-hybridized) boronate adduct.[13]

-

Transition-State Analogy: This tetrahedral adduct is a powerful mimic of the natural tetrahedral transition state of substrate hydrolysis.[13] By forming this stable, reversible covalent bond, the boronic acid inhibitor effectively "locks up" the enzyme, preventing it from performing its function. X-ray crystallography of enzyme-inhibitor complexes has been crucial in visualizing and confirming this binding mode.[12][13]

Caption: Mechanism of Enzyme Inhibition by a Boronic Acid.

Conclusion

The crystal structure analysis of this compound is a journey from the fundamental arrangement of atoms to the rational design of advanced materials and life-saving therapeutics. Through meticulous crystallization and the definitive power of X-ray diffraction, we unveil a molecule architecturally primed for complexity. Its array of hydrogen-bonding functionalities drives the formation of intricate supramolecular networks, while the unique electronic nature of its boron center enables its role as a potent enzyme inhibitor. For the materials scientist, this structural knowledge guides the synthesis of novel MOFs with tailored properties. For the drug development professional, it provides a clear mechanistic basis for designing next-generation targeted therapies. Ultimately, the crystal structure is the critical link between molecular form and real-world function.

References

- Linciano, P., et al. (2018). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. National Institutes of Health.

- Hall, D. G. (Ed.). (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Wiley-VCH.

- Sporzynski, A., et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. AIP Publishing.

- Pemberton, O. A., et al. (2021). High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. National Institutes of Health.

- This compound. (n.d.). Benchchem.

- This compound. (n.d.). CD Bioparticles.

- Reddy, G. S., et al. (2015). Synthesis and Crystal Structure of 5-Bromoisophthalic Acid. Asian Journal of Chemistry.

- Boronic acid. (n.d.). Wikipedia.

- Singh, R., & Singh, M. (2017). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.

- X-ray crystallography. (n.d.). Wikipedia.

- Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry.

- Mi, J.-L., Chen, L., & He, M.-Y. (2011). 5-Fluoroisophthalic acid. Acta Crystallographica Section E.

- Mi, J.-L., Chen, L., & He, M.-Y. (2011). 5-Fluoroisophthalic acid. ResearchGate.

Sources

- 1. This compound | 881302-73-4 | Benchchem [benchchem.com]

- 2. This compound - CD Bioparticles [cd-bioparticles.net]

- 3. mdpi.com [mdpi.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Boronic acid - Wikipedia [en.wikipedia.org]

- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. asianpubs.org [asianpubs.org]

- 11. 5-Fluoroisophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 5-Boronoisophthalic Acid

This technical guide provides an in-depth analysis of the expected spectroscopic data for 5-Boronoisophthalic acid (also known as 3,5-dicarboxyphenylboronic acid). As a crucial building block in the synthesis of metal-organic frameworks (MOFs) and other advanced materials, a thorough understanding of its structural features through spectroscopic analysis is paramount for researchers, scientists, and professionals in drug development. This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in the principles of spectroscopic interpretation and comparison with analogous compounds.

Introduction to this compound

This compound is an aromatic compound featuring a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and a boronic acid group at position 5. Its molecular formula is C₈H₇BO₆, with a molecular weight of approximately 209.95 g/mol .[1] The presence of both robust carboxylic acid linkers and a functional boronic acid moiety makes it a versatile component in supramolecular chemistry and materials science. Spectroscopic analysis is indispensable for confirming the identity, purity, and structural integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are vital for structural confirmation.

¹H NMR Spectroscopy: Probing the Proton Environments

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The aromatic region will provide key structural information. The protons on the carboxylic acid and boronic acid groups will also give rise to characteristic signals.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2, H-6 | ~8.5 - 8.7 | Singlet (or very narrow triplet) | 2H |

| H-4 | ~8.3 - 8.5 | Singlet (or very narrow triplet) | 1H |

| -COOH | > 12 | Broad Singlet | 2H |

| -B(OH)₂ | ~8.0 - 9.0 (variable) | Broad Singlet | 2H |

Expert Insights:

The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the carboxylic acid and boronic acid groups. Protons H-2 and H-6, being ortho to two electron-withdrawing groups, are expected to be the most deshielded and appear furthest downfield. Proton H-4, situated between two carboxylic acid groups, will also be significantly deshielded. The signals for the acidic protons of the carboxylic acid and boronic acid groups are typically broad and their chemical shifts can vary depending on the solvent and concentration.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a small amount of base to aid dissolution) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Data Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Workflow for ¹H NMR Analysis:

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Due to the symmetry of this compound, the ¹³C NMR spectrum is expected to show four distinct signals for the eight carbon atoms.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165 - 175 |

| C-B | ~135 - 145 |

| C-COOH | ~130 - 140 |

| C-H | ~125 - 135 |

Expert Insights:

The carbonyl carbons of the carboxylic acid groups are expected to appear at the most downfield chemical shift. The carbon atom directly attached to the boron (ipso-carbon) will also be significantly downfield. The other aromatic carbons will appear in the typical aromatic region, with their exact chemical shifts influenced by the positions of the substituents.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg) of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrument Setup: Tune and shim the instrument for ¹³C observation.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the acquired data similarly to the ¹H NMR spectrum.

-

Data Analysis: Analyze the chemical shifts to identify the different carbon environments in the molecule.

Workflow for ¹³C NMR Analysis:

Caption: Workflow for ¹³C NMR Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound will be characterized by the presence of carboxylic acid and boronic acid functionalities.

Predicted IR Data:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 3300 - 2500 | Broad, Strong |

| O-H stretch (boronic acid) | 3600 - 3200 | Broad, Strong |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C=O stretch (carboxylic acid) | 1725 - 1700 | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium |

| B-O stretch | 1380 - 1310 | Strong |

Expert Insights:

The IR spectrum will be dominated by very broad and strong O-H stretching bands from both the carboxylic acid and boronic acid groups, which will likely overlap. The C=O stretch of the carboxylic acid will appear as a strong, sharp peak. The aromatic C=C stretching vibrations and the strong B-O stretching band will also be prominent features, confirming the presence of all key functional groups.

Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid sample.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum: Place the sample in the IR beam and acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow for IR Spectroscopy:

Caption: Workflow for IR Spectroscopy.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It can also offer structural clues through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data:

| Ion | Expected m/z |

| [M]⁺ | 210 |

| [M-H₂O]⁺ | 192 |

| [M-COOH]⁺ | 165 |

| [M-B(OH)₂]⁺ | 167 |

Expert Insights:

In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (approximately 210). Common fragmentation pathways would involve the loss of water, a carboxyl group, or the boronic acid moiety. High-resolution mass spectrometry (HRMS) is highly recommended to confirm the elemental formula (C₈H₇BO₆) by providing a highly accurate mass measurement.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information. For HRMS, compare the measured exact mass with the calculated theoretical mass to confirm the elemental composition.

Workflow for Mass Spectrometry:

Sources

solubility and stability studies of 5-Boronoisophthalic acid

An In-Depth Technical Guide to the Solubility and Stability of 5-Boronoisophthalic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound (5-BIPA), focusing on its solubility and stability. As a bifunctional molecule—possessing both a boronic acid and two carboxylic acid moieties—5-BIPA presents unique challenges and opportunities in pharmaceutical and biotechnological applications, from a building block in organic synthesis to a ligand in affinity chromatography.[1] This document is intended for researchers, formulation scientists, and drug development professionals, offering both theoretical grounding and practical, field-tested methodologies.

Introduction: The Molecular Profile of this compound

This compound is an aromatic compound distinguished by a central benzene ring substituted with two carboxylic acid groups at positions 1 and 3 (isophthalic acid scaffold) and a boronic acid group [-B(OH)₂] at position 5. This unique trifunctional arrangement dictates its chemical behavior.

-

Carboxylic Acid Groups: These groups are acidic and will ionize at physiological pH, contributing to its aqueous solubility profile and providing handles for forming salts or amides.

-

Boronic Acid Group: This is a Lewis acid capable of reversibly binding with cis-diols, a property famously exploited for capturing glycoproteins and other diol-containing biomolecules.[1] The pKa of the 5-BIPA boronic acid has been reported to be approximately 7.8, which is advantageous for creating affinity materials that operate near physiological pH.[1] However, the C-B bond is also the primary site of chemical instability.

Understanding the interplay between these functional groups is paramount for developing robust formulations and analytical methods.

Aqueous and Organic Solubility Profile

Determining the solubility of an active molecule is a cornerstone of pre-formulation. For 5-BIPA, solubility is heavily influenced by pH due to its multiple ionizable groups. While specific solubility data for 5-BIPA is not widely published, its structural analogs, like isophthalic acid and bromoisophthalic acid, are known to have low solubility in cold water.[2][3][4] Therefore, a systematic experimental determination is required.

Causality Behind Solubility: pH-Dependence and Solvent Selection

The solubility of 5-BIPA is governed by the Henderson-Hasselbalch principle. At low pH (e.g., < 2), all functional groups will be protonated (neutral), leading to minimal aqueous solubility dominated by the molecule's crystal lattice energy. As the pH increases, the carboxylic acid groups (pKa ~3.5-4.5) will deprotonate first, forming carboxylates and increasing solubility. As the pH approaches and surpasses the boronic acid pKa (~7.8), it will convert to the anionic boronate form [B(OH)₃]⁻, further enhancing solubility. Therefore, a full pH-solubility profile is essential.

In organic solvents, polarity and hydrogen bonding potential are key. Protic solvents like methanol and ethanol are expected to be effective due to their ability to form hydrogen bonds with the carboxylic and boronic acid groups.[3] Aprotic polar solvents like DMSO are also likely to be good solubilizing agents.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

This protocol determines the equilibrium solubility, a critical parameter for oral drug development and bioprocessing applications.

Objective: To determine the equilibrium solubility of 5-BIPA in various aqueous buffers and organic solvents.

Methodology:

-

Preparation: Add an excess amount of solid 5-BIPA (e.g., 5-10 mg, accurately weighed) to a series of 1.5 mL glass vials. Ensure the amount is sufficient to maintain a visible solid residue at the end of the experiment.

-

Solvent Addition: Add 1.0 mL of the desired solvent (e.g., pH 2.0 HCl buffer, pH 7.4 PBS, methanol, acetonitrile) to each vial.

-

Equilibration: Seal the vials and place them on a rotating shaker or orbital incubator set to a constant temperature (typically 25 °C or 37 °C). Allow the slurries to equilibrate for at least 24-48 hours. Scientist's Note: A 48-hour period is recommended to ensure that slow dissolution kinetics or phase transformations do not lead to an underestimation of true equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand for 1 hour to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a pipette. Trustworthiness Check: To ensure no solid particles are transferred, the supernatant must be filtered through a 0.22 µm syringe filter (e.g., PVDF or PTFE) or centrifuged at high speed (>10,000 rpm) for 10 minutes.

-

Quantification: Accurately dilute the clarified supernatant with a suitable mobile phase. Quantify the concentration of dissolved 5-BIPA using a validated HPLC-UV method (see Section 4.0).

-

Calculation: Calculate the solubility in mg/mL or µM based on the measured concentration and the dilution factor.

Data Presentation: Representative Solubility of 5-BIPA

| Solvent/Buffer System | Temperature (°C) | Expected Solubility (mg/mL) | Expected Molarity (mM) | Rationale |

| 0.01 M HCl (pH 2.0) | 25 | < 0.1 | < 0.47 | Molecule is fully protonated and neutral; low aqueous solubility. |

| Phosphate Buffered Saline (pH 7.4) | 25 | 1 - 5 | 4.7 - 23.6 | Carboxylates are ionized, enhancing solubility. Boronic acid is partially ionized. |

| 0.01 M NaOH (pH 12.0) | 25 | > 20 | > 94.3 | All acidic groups are fully deprotonated, forming a highly soluble salt. |

| Methanol | 25 | ~10-15 | ~47.1 - 70.7 | Good H-bonding capability with the solute.[3] |

| Acetonitrile | 25 | < 0.5 | < 2.3 | Aprotic solvent with weaker H-bond accepting capability. |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | > 235.8 | Highly polar aprotic solvent, excellent for solubilizing polar compounds. |

Visualization: Thermodynamic Solubility Assessment Workflow

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Stability Profile: Degradation Pathways and Assessment

The stability of 5-BIPA is intrinsically linked to the C-B bond of the boronic acid group. Understanding its degradation is crucial for defining storage conditions, shelf-life, and formulation compatibility.

Key Degradation Pathways

Two primary degradation mechanisms are of concern for arylboronic acids:

-

Protodeboronation: This is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom to yield isophthalic acid.[5] This reaction is often catalyzed by aqueous acids or bases and is highly pH-dependent.[5][6] The general mechanism is: Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃.[5]

-

Oxidative Degradation: Arylboronic acids are susceptible to oxidation, which can cleave the C-B bond to form a phenol (5-hydroxyisophthalic acid). This pathway can be initiated by reactive oxygen species, such as hydrogen peroxide, or trace metal contaminants.[7] Studies on other boronic acids have shown this to be a major degradation pathway, even under seemingly benign buffer conditions.[7]

Experimental Protocol: Forced Degradation Study

This study intentionally exposes the molecule to harsh conditions to rapidly identify potential degradation pathways and develop stability-indicating analytical methods.

Objective: To investigate the degradation of 5-BIPA under hydrolytic, oxidative, and photolytic stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 5-BIPA (e.g., 1.0 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.

-

Stress Conditions: Dispense aliquots of the stock solution into separate, clearly labeled vials for each stress condition.

-

Acid Hydrolysis: Add 0.1 M HCl.

-

Base Hydrolysis: Add 0.1 M NaOH.

-

Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂).

-

Thermal Stress: Heat at 60 °C (in parallel with a control sample at room temperature).

-

Photostability: Expose to a photostability chamber with controlled light (ICH Q1B guidelines) and UV exposure.

-

-

Time Points: Store the stressed samples and a control sample (stock solution protected from light at room temperature) and pull aliquots for analysis at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with mobile phase.

-

Analysis: Analyze all samples using a stability-indicating HPLC method (see Section 4.0). Monitor for the decrease in the 5-BIPA peak area and the appearance of new peaks corresponding to degradation products.

Visualization: Forced Degradation Study Workflow

Caption: Workflow for a forced degradation study of this compound.

Core Analytical Methodology: HPLC-UV

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for both solubility and stability studies. Liquid chromatography is the technique of choice for analyzing compounds of this nature.[8]

Example HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

Scientist's Note: The use of an acidic mobile phase (formic acid) ensures that the carboxylic acid groups are protonated, leading to consistent retention and sharp peak shapes on a C18 column. This method should be able to separate the parent 5-BIPA from its likely degradants, isophthalic acid (more polar, earlier eluting) and 5-hydroxyisophthalic acid.

Conclusion and Forward Look

The successful application of this compound hinges on a thorough understanding of its solubility and stability. Its pH-dependent solubility necessitates careful buffer selection and pH control in aqueous formulations. The primary stability liabilities are hydrolytic protodeboronation and oxidation, which must be mitigated through formulation strategies such as pH optimization, control of water activity, and inclusion of antioxidants or chelating agents to sequester trace metals. The protocols and insights provided in this guide offer a robust framework for the systematic characterization of 5-BIPA, enabling scientists to de-risk its development and unlock its full potential in their research and applications.

References

- Aggarwal, V. K., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. Accounts of Chemical Research.

- Cunico, R. L., et al. (2005). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology.

- Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.

- Busacca, C. A., & Farina, V. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.

- CD Bioparticles. (n.d.). This compound. Retrieved from CD Bioparticles.

- Ji, L., et al. (2022). Hydrolysis mechanism of arylboronic acids. ResearchGate.

- Sigma-Aldrich. (n.d.). 5-Bromoisophthalic acid. Retrieved from Sigma-Aldrich.

- Ullah, N., et al. (2021). Boronoisophthalic acid as a novel affinity ligand for the selective capture and release of glycoproteins near physiological pH. Analytica Chimica Acta.

- The Good Scents Company. (n.d.). Isophthalic acid. Retrieved from The Good Scents Company.

- Google Patents. (n.d.). EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds. Retrieved from Google Patents.

- PubChem. (n.d.). 5-Bromoisophthalic acid. Retrieved from PubChem.

- BLD Pharm. (n.d.). 5-Bromoisophthalic acid. Retrieved from BLD Pharm.

- Herrero, M., et al. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. Applied Sciences.

- ChemicalBook. (n.d.). 5-BROMOISOPHTHALIC ACID. Retrieved from ChemicalBook.

Sources

- 1. Boronoisophthalic acid as a novel affinity ligand for the selective capture and release of glycoproteins near physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scent.vn [scent.vn]

- 3. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]

- 4. 5-BROMOISOPHTHALIC ACID | 23351-91-9 [chemicalbook.com]

- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Boronoisophthalic Acid for Researchers and Drug Development Professionals

Introduction

5-Boronoisophthalic acid (5-BIA), a trifunctional aromatic compound, has garnered significant attention in recent years for its unique structural features and versatile reactivity. Possessing two carboxylic acid moieties and a boronic acid group on a central benzene ring, 5-BIA serves as a highly valuable linker in the construction of complex supramolecular architectures, including metal-organic frameworks (MOFs). Its ability to interact with diols, coupled with the coordinating capacity of its carboxylates, opens up a wide array of applications in fields ranging from materials science and chemical sensing to drug delivery and glycoprotein analysis. This guide aims to provide a detailed technical resource for researchers and professionals working with or considering the use of this remarkable compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. These properties dictate its behavior in different solvent systems, its thermal stability, and its suitability for various analytical and synthetic procedures.

| Property | Value | Source |

| CAS Number | 881302-73-4 | [1] |

| Molecular Formula | C₈H₇BO₆ | [1] |

| Molecular Weight | 209.95 g/mol | [1] |

| Appearance | White to off-white powder/crystals | [2] |

| pKa | 7.8 | [3] |

| Purity | Typically ≥95% | [1] |

Note: Specific data on the melting point and solubility of this compound are not consistently reported in publicly available literature. Researchers should perform their own characterization to determine these values for their specific batches. For comparison, the related compound 5-bromoisophthalic acid has a melting point of 275-277 °C and is insoluble in water.[2][4]

Chemical Reactivity and Synthesis

The chemical behavior of this compound is dictated by the interplay of its three functional groups. The boronic acid moiety is particularly noteworthy for its ability to form reversible covalent bonds with 1,2- and 1,3-diols, a property that is central to many of its applications in sensing and affinity chromatography.[5]

Key Reactions:

-

Esterification: The carboxylic acid groups can undergo standard esterification reactions with alcohols.

-

Coordination Chemistry: The carboxylate groups are excellent ligands for metal ions, forming the basis for the synthesis of a wide variety of metal-organic frameworks (MOFs).[1]

-

Oxidative Deboronation: The boronic acid group is susceptible to oxidation, typically with reagents like hydrogen peroxide, which results in its replacement with a hydroxyl group.[1]

-

Suzuki-Miyaura Coupling: While less common for this specific molecule due to its intended use as a linker, the boronic acid functionality can, in principle, participate in palladium-catalyzed cross-coupling reactions.

Synthesis of this compound:

The primary synthetic routes to this compound involve the introduction of a boronic acid group onto an isophthalic acid backbone. Common methods include condensation reactions and hydrothermal approaches.[1]

A general representation of the synthesis via a condensation reaction is depicted below:

Caption: Synthetic pathway to this compound.

-

Reactant Preparation: A suitable derivative of isophthalic acid (e.g., a di-ester) is dissolved in an anhydrous organic solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

-

Borylation: A borating agent, such as a trialkyl borate (e.g., triisopropyl borate), is added to the solution. The reaction mixture is typically cooled to a low temperature (e.g., -78 °C) before the addition of a strong base (e.g., n-butyllithium) to facilitate the borylation.

-

Hydrolysis: After the reaction is complete, the mixture is carefully quenched with an acidic aqueous solution to hydrolyze the borate ester, yielding the boronic acid.

-

Purification: The crude product is then purified, often by recrystallization from an appropriate solvent system, to yield pure this compound.

Spectroscopic Characterization

Accurate characterization of this compound is essential to confirm its identity and purity. The following are expected spectroscopic features:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Due to the substitution pattern, complex splitting patterns (e.g., doublets, triplets, or multiplets) will be observed in the aromatic region (typically δ 7.0-8.5 ppm). The acidic protons of the carboxylic acid and boronic acid groups may appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the aromatic carbons, with the carboxyl carbons appearing at lower field (typically δ 165-185 ppm) and the carbon attached to the boron atom also showing a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

B-O Stretch: A strong band typically observed in the 1310-1380 cm⁻¹ region.

-

O-H Bend (Boronic Acid): A broad absorption that may overlap with other signals.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of this compound. The molecular ion peak ([M+H]⁺ or [M-H]⁻) should be observed at an m/z value corresponding to its exact mass.[1]

Applications in Research and Development

The unique trifunctional nature of this compound has led to its use in a variety of advanced applications.

Metal-Organic Frameworks (MOFs)

This compound is a highly versatile organic linker for the synthesis of MOFs.[1] The carboxylate groups coordinate with metal ions to form the framework structure, while the boronic acid moiety can be used to introduce additional functionality or to influence the framework's properties. The presence of the boronic acid group can impact the morphology of the resulting MOF, leading to the formation of unique structures like nanoribbons and gels.

Chemical and Biological Sensing

The ability of the boronic acid group to reversibly bind with cis-diols makes 5-BIA an excellent candidate for the development of sensors for saccharides and other diol-containing molecules.[5] This interaction can be coupled with a signaling mechanism, such as a change in fluorescence, to enable the detection of the target analyte.

Sources

5-Boronoisophthalic Acid: A Technical Guide for Advanced Research and Development

An In-depth Exploration of a Versatile Trifunctional Linker for Innovations in Materials Science and Drug Delivery

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 5-boronoisophthalic acid. Moving beyond a simple data sheet, this document provides an in-depth analysis of its chemical properties, synthesis, and multifaceted applications, with a particular focus on its role in the burgeoning fields of metal-organic frameworks (MOFs) and advanced drug delivery systems. We will delve into the causality behind experimental choices and provide actionable protocols to empower your research endeavors.

Core Molecular and Physicochemical Profile

This compound, systematically named 5-boronobenzene-1,3-dicarboxylic acid, is a unique trifunctional organic molecule. Its structure, featuring a central benzene ring functionalized with two carboxylic acid groups and one boronic acid moiety, bestows upon it a versatile chemical reactivity that is instrumental in the construction of complex supramolecular architectures.

Table 1: Fundamental Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 881302-73-4 | N/A |

| Molecular Formula | C₈H₇BO₆ | N/A |

| Molecular Weight | 209.95 g/mol | N/A |

| IUPAC Name | 5-boronobenzene-1,3-dicarboxylic acid | N/A |

| pKa | 7.8 | [1] |

The pKa value of 7.8 is of particular significance. This near-physiological pKa makes this compound an ideal candidate for biological applications, as the reversible covalent interactions of the boronic acid group with diols can be modulated under conditions that are compatible with biomolecules, minimizing degradation and loss of activity.[1]

Synthesis and Characterization

While a definitive, publicly available, step-by-step synthesis protocol for this compound is not extensively documented, its synthesis can be inferred from established organometallic and purification methodologies. A plausible synthetic route would involve the palladium-catalyzed borylation of a suitably protected 5-haloisophthalic acid derivative, followed by deprotection.

A general workflow for such a synthesis is outlined below. This should be considered a conceptual pathway, and optimization of reaction conditions would be necessary.

Caption: Conceptual workflow for the synthesis of this compound.

Characterization:

A crucial aspect of ensuring the purity and identity of synthesized this compound is thorough analytical characterization. The primary techniques employed would be:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would confirm the presence of the aromatic protons and the acidic protons of the carboxylic and boronic acid groups. The chemical shifts and coupling patterns would be indicative of the 1,3,5-substitution pattern on the benzene ring.

-

¹³C NMR: Would provide information on the number and chemical environment of the carbon atoms in the molecule.

-

¹¹B NMR: Is essential for confirming the presence and speciation of the boron atom.

-

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the O-H (broad), C=O (carboxylic acid), and B-O bonds.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Applications in Metal-Organic Frameworks (MOFs)

The trifunctional nature of this compound makes it an exceptionally versatile linker for the design and synthesis of Metal-Organic Frameworks (MOFs). The two carboxylate groups can coordinate with metal ions to form the primary framework structure, while the boronic acid group can be either a secondary building unit or a post-synthetically modifiable site. This allows for the creation of MOFs with tunable porosity, surface area, and functionality.

Hydrothermal Synthesis of a MOF using this compound: A General Protocol

Hydrothermal synthesis is a common method for producing crystalline MOFs.[2] The following is a generalized protocol that serves as a starting point for the synthesis of a MOF using this compound as the organic linker. The specific metal salt, solvent system, temperature, and reaction time will need to be optimized for the desired framework.

Materials:

-

This compound

-

A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

-

A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

-

Teflon-lined stainless steel autoclave

Procedure:

-

In a glass vial, dissolve this compound in the chosen solvent.

-

In a separate vial, dissolve the metal salt in the same solvent.

-

Combine the two solutions in the Teflon liner of the autoclave.

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to the desired reaction temperature (typically between 80-150 °C) and hold for a specified time (typically 12-72 hours).[3]

-

After the reaction is complete, allow the autoclave to cool slowly to room temperature.

-

The resulting crystalline product should be collected by filtration or decantation.

-

Wash the crystals with fresh solvent to remove any unreacted starting materials.

-

The product can be activated by solvent exchange and heating under vacuum to remove guest solvent molecules from the pores.

Caption: Proposed mechanism for pH-responsive drug release from a boronic acid-functionalized nanoparticle.

Affinity-Based Glycoprotein Capture

The ability of this compound to bind to cis-diols has been successfully utilized for the selective capture and enrichment of glycoproteins. [1]This has significant implications for proteomics research and biomarker discovery. An affinity material can be prepared by immobilizing this compound on a solid support. This material can then be used to selectively bind glycoproteins from complex biological samples, allowing for their isolation and subsequent analysis. [1]The binding is typically reversible, allowing for the elution and recovery of the captured glycoproteins by altering the pH. [1]

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. [4]* Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [4]* Handling: Avoid contact with skin and eyes. [5]In case of contact, rinse thoroughly with water. [5]Do not ingest.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [6] It is highly recommended to consult the Safety Data Sheet provided by the supplier before handling this compound.

Conclusion and Future Outlook

This compound is a powerful and versatile building block with significant potential across multiple scientific disciplines. Its unique trifunctional nature allows for the rational design of sophisticated materials like MOFs with tailored properties. Furthermore, the inherent reactivity of its boronic acid group opens up exciting possibilities in the realm of targeted drug delivery and bioseparations. As research in these areas continues to advance, the demand for and applications of this compound are expected to grow, making it a key molecule for future innovations.

References

-

Dowlati, M., et al. (2021). Boronic-Acid-Modified Nanomaterials for Biomedical Applications. ACS Omega. Available at: [Link]

-

Ullah, N., et al. (2021). Boronoisophthalic acid as a novel affinity ligand for the selective capture and release of glycoproteins near physiological pH. Talanta. Available at: [Link]

-

Muzammil, I., et al. (2019). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Bohrium. Available at: [Link]

-

Wang, Y., et al. (2023). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. MDPI. Available at: [Link]

-

Thermo Fisher Scientific. (2021). SAFETY DATA SHEET for 5-Hydroxyisophthalic acid. Available at: [Link]

-

ResearchGate. (2025). Hydrothermal synthesis of MOFs. Available at: [Link]

-

J. Chem. Rev. (2025). Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Available at: [Link]

Sources

An In-depth Technical Guide on the Theoretical and Computational Studies of 5-Boronoisophthalic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Boronoisophthalic acid (5-BIPA) is a molecule of significant interest in medicinal chemistry and materials science due to the unique properties conferred by its boronic acid functional group. This guide provides a comprehensive technical overview of the theoretical and computational methodologies employed to elucidate the multifaceted chemical and physical characteristics of 5-BIPA. We will explore its structural and electronic properties through quantum chemical calculations, its dynamic behavior via molecular dynamics simulations, and its potential as a therapeutic agent through molecular docking studies. This document serves as a roadmap for researchers aiming to leverage computational tools to accelerate the design and development of novel 5-BIPA-based applications.

Introduction: The Significance of this compound

This compound (C₈H₇BO₆) is an aromatic compound featuring a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and a boronic acid group at position 5.[1] This unique trifunctional architecture makes it a versatile building block in supramolecular chemistry and crystal engineering. However, its most compelling attribute lies in the reactivity of the boronic acid moiety.

Boronic acids are known for their ability to form reversible covalent bonds with diols, a property that has been extensively exploited in the development of sensors for saccharides and other biologically relevant diol-containing molecules.[2][3] In the context of drug discovery, this reactivity is particularly relevant for the design of enzyme inhibitors, where the boronic acid can interact with key residues, such as serine, in the active site.[2][4][5][6]

Computational and theoretical studies offer a powerful and cost-effective means to investigate the properties of 5-BIPA at the atomic level, providing insights that are often difficult to obtain through experimental methods alone. These studies can predict molecular geometry, electronic structure, reactivity, and interaction with biological macromolecules, thereby guiding experimental efforts.[7][8]

Theoretical and Computational Methodologies: A Multi-pronged Approach

A thorough computational investigation of 5-BIPA necessitates a hierarchical approach, starting from the quantum mechanical description of the isolated molecule and progressing to its simulation in a complex biological environment.

Caption: Workflow for the computational study of 5-BIPA.

Quantum Chemical Calculations: Unveiling Intrinsic Properties

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules.[9][10][11][12][13] For a molecule like 5-BIPA, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) provides a good balance of accuracy and computational cost for geometry optimization and electronic property calculations.[14]

Experimental Protocol: DFT Calculations

-

Structure Preparation: Generate an initial 3D structure of 5-BIPA using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

-

Vibrational Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict its infrared spectrum.[9]

-

Electronic Property Calculation: From the optimized geometry, calculate key electronic properties such as:

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and the HOMO-LUMO gap are crucial indicators of chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack.

-

Table 1: Representative Quantum Chemical Data for a Phenylboronic Acid Derivative

| Property | Description |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO, an indicator of chemical stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. |

Molecular Dynamics Simulations: Capturing the Dynamic Behavior

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of 5-BIPA in a solvent, mimicking physiological conditions.[4][5][15]

Experimental Protocol: Molecular Dynamics Simulation

-

Force Field Parameterization: Since standard force fields may lack parameters for boron, it is often necessary to develop or validate parameters for 5-BIPA.[4][5][15]

-

System Setup: Place the 5-BIPA molecule in a simulation box filled with a chosen solvent (e.g., water) and add ions to neutralize the system.

-

Equilibration: Gradually bring the system to the desired temperature and pressure.

-

Production Run: Run the simulation for a sufficient time to sample the conformational space of the molecule and its interactions with the solvent.

-

Trajectory Analysis: Analyze the simulation trajectory to study properties like conformational changes, hydrogen bonding networks, and solvent accessibility.

Molecular Docking: Probing Interactions with Biological Targets

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein.[16][17][18][19][20] This is a critical step in structure-based drug design.[21]

Caption: A simplified molecular docking workflow.

Experimental Protocol: Molecular Docking

-

Receptor and Ligand Preparation: Prepare the 3D structures of the target protein and 5-BIPA. This includes adding hydrogens, assigning charges, and defining rotatable bonds.

-

Binding Site Definition: Identify the potential binding site on the protein, which can be done based on experimental data or using pocket-finding algorithms.

-

Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to systematically search for the best binding poses of 5-BIPA in the defined binding site.

-

Scoring and Analysis: The docking program will rank the different poses based on a scoring function that estimates the binding affinity. The top-ranked poses should be visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between 5-BIPA and the protein.

Applications in Drug Development

The insights gained from these computational studies can be invaluable in the drug discovery and development process.[22][23] For instance, understanding the binding mode of 5-BIPA to a target enzyme can guide the design of more potent and selective inhibitors. The predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties from computational models can help in optimizing the pharmacokinetic profile of a drug candidate.

Conclusion

The theoretical and computational study of this compound provides a powerful and versatile approach to understanding its chemical and biological properties. By combining quantum chemical calculations, molecular dynamics simulations, and molecular docking, researchers can gain a detailed understanding of this molecule at the atomic level. This knowledge is crucial for the rational design of novel materials and therapeutics based on the 5-BIPA scaffold. As computational methods continue to improve in accuracy and efficiency, their role in accelerating scientific discovery in this field will only become more prominent.

References

-

Systematic Parameterization and Simulation of Boronic Acid−β-Lactamase Aqueous Solution in Developing the ABEEMσπ Polarizable Force Field. ACS Publications. [Link]

-

Systematic Parameterization and Simulation of Boronic Acid-β-Lactamase Aqueous Solution in Developing the ABEEMσπ Polarizable Force Field. PubMed. [Link]

-

A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. Polymer Chemistry (RSC Publishing). [Link]

-

On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. [Link]

-

A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. NIH. [Link]

-

Boronic Acids and Derivatives Probing the Structure–Activity Relationships for Mutagenicity. Figshare. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

-

Systematic Parameterization and Simulation of Boronic Acid-β-Lactamase Aqueous Solution in Developing the ABEEMσπ Polarizable Force Field. R Discovery. [Link]

-

Internal and External Catalysis in Boronic Ester Networks. NIH. [Link]

-

5-Bromoisophthalic acid | C8H5BrO4 | CID 90073. PubChem. [Link]

-

(PDF) 5-Fluoroisophthalic acid. ResearchGate. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. [Link]

- Method for preparing 5-bromoisophthalic acid compound.

-

Design and discovery of boronic acid drugs. PubMed. [Link]

-

Molecular docking of selected phytoconstituents with signaling molecules of Ultraviolet-B induced oxidative damage. PubMed Central. [Link]

- Process for the preparation of bromoisophthalic acid compounds.

-

(PDF) Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. ResearchGate. [Link]

-

A New Route for the Preparation of 5-Hydroxyisophthalic Acid. ResearchGate. [Link]

-

Process for the preparation of 5-hydroxyisophtalic acids. TREA. [Link]

-

5-BROMOISOPHTHALIC ACID. gsrs. [Link]

-

Structure and Ligand Based Drug Design Strategies in the Development of Novel 5-LOX Inhibitors. PMC - NIH. [Link]

-

DFT Study of a 5- endo - trig -Type Cyclization of 3-Alkenoic Acids by Using Pd-Spiro-bis(isoxazoline) as Catalyst: Importance of the Rigid Spiro Framework for Both Selectivity and Reactivity. ResearchGate. [Link]

-

Molecular docking analysis of syringic acid with proteins in inflammatory cascade. PMC. [Link]

-

Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. PMC - PubMed Central. [Link]

-

A DFT Study on Single Brønsted Acid Sites in Zeolite Beta and Their Interaction with Probe Molecules. MDPI. [Link]

-

DFT-Based Stereochemical Rationales for the Bifunctional Brønsted Acid/Base-Catalyzed Diastereodivergent and Enantioselective aza-Henry Reactions of α-Nitro Esters. PMC - NIH. [Link]

-

Outstanding challenges in protein–ligand docking and structure‐based virtual screening. [Link]

-

Protein–Ligand Blind Docking Using CB-Dock2. OUCI. [Link]

-

Molecular Docking Assessment of Cathinones as 5-HT2AR Ligands: Developing of Predictive Structure-Based Bioactive Conformations and Three-Dimensional Structure-Activity Relationships Models for Future Recognition of Abuse Drugs. PMC - PubMed Central. [Link]

-

Research in the Field of Drug Design and Development. MDPI. [Link]

Sources

- 1. This compound | 881302-73-4 | Benchchem [benchchem.com]

- 2. pnas.org [pnas.org]

- 3. Internal and External Catalysis in Boronic Ester Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Systematic Parameterization and Simulation of Boronic Acid-β-Lactamase Aqueous Solution in Developing the ABEEMσπ Polarizable Force Field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01047C [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. DFT-Based Stereochemical Rationales for the Bifunctional Brønsted Acid/Base-Catalyzed Diastereodivergent and Enantioselective aza-Henry Reactions of α-Nitro Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. Molecular docking of selected phytoconstituents with signaling molecules of Ultraviolet-B induced oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular docking analysis of syringic acid with proteins in inflammatory cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Outstanding challenges in protein–ligand docking and structure‐based virtual screening [ouci.dntb.gov.ua]

- 19. Protein–Ligand Blind Docking Using CB-Dock2 [ouci.dntb.gov.ua]

- 20. Molecular Docking Assessment of Cathinones as 5-HT2AR Ligands: Developing of Predictive Structure-Based Bioactive Conformations and Three-Dimensional Structure-Activity Relationships Models for Future Recognition of Abuse Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structure and Ligand Based Drug Design Strategies in the Development of Novel 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

Navigating the Chemistry of 5-Boronoisophthalic Acid: An In-depth Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Duality of a Versatile Reagent

5-Boronoisophthalic acid (5-BIPA), a bifunctional molecule featuring both carboxylic acid and boronic acid moieties, has emerged as a valuable building block in medicinal chemistry, materials science, and chemical biology. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients, and its role as a linker in the formation of metal-organic frameworks (MOFs) underscore its importance.[1] However, the very reactivity that makes 5-BIPA a powerful synthetic tool also necessitates a nuanced understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive framework for the safe handling, storage, and disposal of 5-BIPA, grounded in an understanding of its chemical properties and potential toxicological profile.

Chemical & Physical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its safe handling. The table below summarizes key data for this compound.

| Property | Value | Source |

| CAS Number | 881302-73-4 | [2] |

| Molecular Formula | C₈H₇BO₆ | [2] |

| Molecular Weight | 209.95 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | >300 °C | |

| Boiling Point | 590.7 °C at 760 mmHg | |

| Flash Point | 311.1 °C | |

| Purity | Typically ≥98% | [2] |

Hazard Identification and Toxicological Profile

While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, hazard information can be extrapolated from supplier safety data and studies on analogous arylboronic acids. The Globally Harmonized System (GHS) classification for this compound indicates it should be handled with care.

GHS Hazard Classification:

-

Pictogram: GHS07 (Harmful)

-

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The causality behind these classifications lies in the reactivity of the boronic acid and carboxylic acid functional groups. Arylboronic acids, as a class, have been noted to exhibit weak mutagenicity in some in vitro microbial assays.[3][4] However, subsequent in vivo studies on a variety of arylboronic acid scaffolds have not shown this to translate to mutagenic activity in animal models.[5] This suggests that while in vitro assays may show a positive result, the in vivo relevance for genotoxicity may be low for many arylboronic acids. Nevertheless, given the potential for mutagenicity, it is prudent to handle this compound as a potentially hazardous substance and minimize exposure.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential when working with this compound.

Engineering Controls

The primary engineering control for handling this compound, particularly in its powdered form, is a certified chemical fume hood.[6] This minimizes the risk of inhalation of airborne particles. The fume hood should have adequate airflow, which should be verified before commencing work.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles.[7]

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[7]

-

Protective Clothing: A laboratory coat must be worn to prevent skin contact.[6]

-

Respiratory Protection: For operations with a high potential for generating dust, a NIOSH-approved respirator with a particulate filter may be necessary, even when working in a fume hood.[8]

The logical workflow for donning and doffing PPE is critical to prevent cross-contamination and ensure user safety.

Caption: Workflow for donning and doffing Personal Protective Equipment.

Experimental Protocols: A Self-Validating System

Weighing and Transfer

-

Preparation: Before handling the solid, ensure the chemical fume hood is operational and the work surface is clean. Assemble all necessary equipment (spatula, weigh boat, receiving vessel) within the fume hood.

-

Weighing: Tare the weigh boat on a balance located within the fume hood or in close proximity. Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.

-

Transfer: Gently transfer the weighed solid into the reaction vessel. If any solid is spilled, it must be cleaned up immediately following the spill response protocol.

In-Situ Reaction Considerations

Boronic acids are known to be susceptible to protodeboronation, a reaction that cleaves the carbon-boron bond.[3] This process can be accelerated by heat, strong acids or bases, and certain metals.[3][9] To ensure the integrity of your experiment and minimize the formation of unwanted byproducts, consider the following:

-

pH Control: The stability of arylboronic acids is often greatest at a neutral pH.[3]

-

Inert Atmosphere: For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the boronic acid moiety.

-

Temperature Management: Avoid excessive temperatures unless required by the reaction protocol, as this can promote decomposition.

Spill Response and Waste Disposal

Spill Response

In the event of a spill, the following steps should be taken:

-

Evacuate and Alert: If the spill is large or outside of a containment area, evacuate the immediate vicinity and alert colleagues and the laboratory supervisor.

-

Containment: For small spills within a fume hood, contain the spill using a spill kit absorbent material.

-

Cleanup: Wearing appropriate PPE, carefully sweep up the solid material and place it in a labeled, sealed container for hazardous waste. Clean the spill area with a suitable solvent and then with soap and water.

-

Ventilation: Ensure the area is well-ventilated during and after cleanup.

Sources

- 1. This compound | 881302-73-4 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 4. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 5. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IsoLab - Boric Acid [isolab.ess.washington.edu]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on 5-Boronoisophthalic Acid: Commercial Availability and Purity

Aimed at researchers, scientists, and professionals in drug development, this guide provides a thorough examination of the commercial sources and purity assessment of 5-Boronoisophthalic acid.

Abstract

This compound is a crucial building block in the fields of medicinal chemistry and materials science. Its effectiveness in chemical reactions is highly dependent on its purity. This document offers a detailed look at the commercial availability of this compound, including the different purity levels available from various suppliers. It also outlines reliable methods for independently verifying its purity, which is essential for ensuring the quality of any subsequent applications. This guide is an indispensable resource for making informed purchasing decisions and establishing stringent quality control.

Introduction to this compound

This compound, also known as 3,5-dicarboxyphenylboronic acid, is a versatile organic compound containing both carboxylic acid and boronic acid functional groups. This unique structure makes it a valuable component in the synthesis of a wide range of materials, including pharmaceuticals and polymers.[1] The boronic acid group is particularly important for its role in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The presence of two carboxylic acid groups allows for further chemical modifications, enabling the creation of complex molecules.

Commercial Availability

This compound is widely available from numerous chemical suppliers. However, purity levels and pricing can differ significantly, making careful supplier selection a critical step. The compound is typically offered in various grades, from technical grade for general use to high-purity grades required for sensitive applications like pharmaceutical research.

Table 1: Representative Commercial Suppliers of this compound

| Supplier | Purity |

| BOC Sciences | Custom Purity |

| ABCR | 97% |

| Acros Organics | 97% |

| Thermo Fisher Scientific | 97% |

| BLD Pharm | 97% |

| Lab Chemicals | 97%[2] |

| BenchChem | 95%[1] |

Note: This is not an exhaustive list and represents a sample of available suppliers. Purity levels are subject to change. Always consult the supplier's website for the most current information.

The Critical Role of Purity